10-Oxatricyclo[5.2.1.02,6]decan-4-one
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 3,5-Dithiatricyclo[5.2.1.02,6]decan-4-one, has been described in the literature . The compound was formed by mercuric acetate oxidation of the corresponding 1,3-dithiolane-2-thione . Another method involved the reaction of the 1,2,3-trithiolane, formed from norbornene and sulfur, with dichlorocarbene under phase-transfer conditions . A simpler preparation involved direct treatment of norbornene with diisopropyl xanthogen disulfide and the radical initiator azobis(isobuytronitrile) (AIBN), which afforded the compound directly in 74% yield .Molecular Structure Analysis
The X-ray structure of the similar compound, 3,5-Dithiatricyclo[5.2.1.02,6]decan-4-one, has been determined . The structure shows an exo-configured planar dithiolanone ring . This is in contrast to the few previous dithiolanones to be characterized crystallographically, which are all twisted .Scientific Research Applications
Synthesis and Chemical Behavior
Exploration of Pi-Selectivities : Ab initio MO and experimental investigations on pi-selectivities of hydride additions to related oxatricyclo decanones have provided insight into anti-selectivities supported by electrostatic interactions and electron donation from ring oxygen, which aligns with experimental results (Yadav & Balamurugan, 2002).
Photochemical Transformations : The irradiation of certain derivatives under basic conditions led to the formation of oxatricyclo decane derivatives, showcasing a mechanism involving initial cis–trans isomerization followed by cycloaddition reactions and isomerization of double bonds (Kim, Hayase, & Isoe, 1983).
NMR Study of Derivatives : Detailed NMR studies on 1-azatricyclo decane derivatives have helped in understanding stereo and stereoelectronic effects, aiding in the complete chemical shift assignments for these compounds (Fernández et al., 1989).
Synthesis of Bioactive Frameworks : A methodological approach has been developed for synthesizing the 10-oxabicyclo[5.2.1]decane framework present in physalins, which are potential antitumor agents. This involves several key reactions, including [4 + 3] cycloaddition, Nicholas reaction, and a series of cyclization and fragmentation processes (Montaña et al., 2018).
Transition-State Mimics for Cis-Trans Interconversion : Synthesis of a rare class of 90°-twisted amides, which are of special interest as transition-state mimics for cis-trans rotamer interconversion in peptide and protein folding, showcases the relevance of these compounds in understanding biological processes (Komarov et al., 2015).
Applications in Organic Synthesis
Cycloaddition Reactions : Research into cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides has opened pathways to synthesize bridged oxazonine compounds, showcasing the versatility of these chemical frameworks in organic synthesis (Nitta, Sogo, & Nakayama, 1979).
Synthetic Strategies for Bioactive Compounds : The synthesis of diversely substituted adamantanes from tetraaryl derivatives has demonstrated effective antimicrobial properties, highlighting the potential of these structures in developing new classes of antimicrobial agents (Balaji, Sarveswari, & Vijayakumar, 2015).
Mechanism of Action
Mode of Action
The mode of action of 10-Oxatricyclo[521A study on a similar compound, 4-oxatricyclo[52102,6]decan-10-one, suggests that it interacts with σ C1-C2 and σ C6-C7 with π ∗C=O, on one hand, and those of σ C1-C9 and σ C7-C8 with π ∗C=O, on the other hand . This interaction supports anti-selectivities .
Properties
IUPAC Name |
10-oxatricyclo[5.2.1.02,6]decan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-5-3-6-7(4-5)9-2-1-8(6)11-9/h6-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTUAUXFWKUZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(=O)CC3C1O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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